Home > Products > Screening Compounds P234 > NusB-NusE interaction inhibitor-1
NusB-NusE interaction inhibitor-1 - 125966-81-6

NusB-NusE interaction inhibitor-1

Catalog Number: EVT-278166
CAS Number: 125966-81-6
Molecular Formula: C28H28N4O7S
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NusB-NusE interaction inhibitor-1 is a novel modulator of the NusB-NusE interaction.
Overview

NusB-NusE interaction inhibitor-1 is a small molecule designed to inhibit the protein-protein interaction between the NusB and NusE proteins, which are essential components of the bacterial transcription machinery. This interaction plays a critical role in the synthesis of ribosomal RNA in bacteria, making it a potential target for antibiotic development. The compound has shown promise in preliminary studies for its antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus.

Source

The compound was identified through a series of computational and biological screenings that guided the design and synthesis of inhibitors targeting the NusB-NusE interaction. The initial discovery involved screening a library of 56,000 molecules, resulting in the identification of 25 hits, with NusB-NusE interaction inhibitor-1 being one of the most effective candidates .

Classification

NusB-NusE interaction inhibitor-1 is classified as an antimicrobial agent, specifically targeting bacterial transcription processes. Its mechanism involves disrupting the formation of the NusB-NusE complex, which is crucial for bacterial ribosomal RNA synthesis.

Synthesis Analysis

Methods

The synthesis of NusB-NusE interaction inhibitor-1 involved multiple steps, including structure-activity relationship studies that focused on modifying key regions of lead compounds. The process began with computational modeling to predict binding affinities and optimize structural features.

Technical Details:

  • The compound was synthesized using standard organic chemistry techniques, including condensation reactions and purification via chromatography.
  • A significant aspect of the synthesis was the incorporation of a urea moiety, which was found to be crucial for binding affinity .
Molecular Structure Analysis

Structure

NusB-NusE interaction inhibitor-1 has a complex molecular structure characterized by the following formula: C28H28N4O7S. Its molecular weight is approximately 564.61 g/mol. The structure features multiple functional groups that enhance its ability to interact with protein targets.

Data

The detailed structural analysis reveals that the compound contains:

  • A bis-ether linker
  • A urea functional group
  • Aromatic rings that contribute to its binding properties .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing NusB-NusE interaction inhibitor-1 primarily include condensation reactions to form key linkages and functional groups essential for its activity.

Technical Details:

  • The reaction conditions were optimized to ensure high yield and purity.
  • Subsequent modifications were made based on structure-activity relationship findings to enhance potency against the target proteins .
Mechanism of Action

Process

NusB-NusE interaction inhibitor-1 functions by binding to either or both of the NusB and NusE proteins, thereby preventing their interaction. This disruption inhibits the formation of the transcription complex necessary for ribosomal RNA synthesis.

Data

Experimental studies have demonstrated that this compound exhibits an inhibition concentration of 19.8 ± 1.7 μM against the NusB-NusE protein-protein interaction. Further mechanistic studies suggest that modifications to its structure can significantly influence its binding affinity and efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses:
The compound has been subjected to various stability tests and has shown promising results regarding its shelf life and storage conditions .

Applications

Scientific Uses

NusB-NusE interaction inhibitor-1 has significant potential applications in microbiology and pharmacology:

  • Antimicrobial Research: It serves as a lead compound for developing new antibiotics targeting bacterial transcription mechanisms.
  • Biochemical Studies: Useful in studying protein-protein interactions within bacterial systems, providing insights into transcription regulation.
  • Drug Development: Its structural characteristics offer a template for designing more potent derivatives aimed at combating antibiotic-resistant bacterial strains .
Introduction to the NusB-NusE Interaction as a Therapeutic Target

Role of NusB-NusE in Bacterial Transcription and Ribosomal RNA Synthesis

The NusB-NusE protein-protein interaction (PPI) represents a critical regulatory node in bacterial transcription machinery, specifically governing the synthesis of stable ribosomal RNA (rRNA). NusE, identical to the ribosomal protein S10, and NusB form a heterodimer essential for the assembly of the processive antitermination complex. This complex binds to boxA sequence elements within rRNA operons, preventing premature transcription termination and enabling efficient synthesis of 16S and 23S rRNAs—key components of the bacterial ribosome [1] [9]. Structural analyses of the Escherichia coli and Aquifex aeolicus NusB-NusE complexes reveal a conserved interface spanning ~1600 Ų, characterized by critical hydrogen-bonding interactions between residues such as NusB Glu81 (E81) and NusE His15 (H15), NusB Tyr18 (Y18) and NusE Asp19 (D19), and NusB Glu75 (E75) and NusE Arg16 (R16) [1] [8]. Disruption of this interface through point mutations (e.g., nusE100 (R72G) or nusB5 (Y18D)) severely impairs ribosomal biogenesis, leading to growth defects in vivo [1]. This PPI’s indispensability for rRNA transcription positions it as a high-value target for inhibiting bacterial proliferation at the transcriptional level. Pharmacophore models derived from crystallographic and NMR structures have been instrumental in designing small molecules that mimic key interfacial residues, thereby competitively disrupting this interaction [1] [6].

NusB-NusE as a Conserved Protein-Protein Interaction (PPI) in Pathogenic Bacteria

The structural and functional conservation of the NusB-NusE PPI across diverse bacterial pathogens underpins its broad therapeutic potential. Genomic and structural studies confirm that the interfacial residues mediating NusB-NusE dimerization are strikingly conserved in both Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii [3] [7]. For example, residues NusE H15, R16, and D19—critical for hydrogen bonding with NusB—are invariant across these species, preserving the hydrophobic core and electrostatic complementarity of the interaction interface [1] [8]. This high degree of conservation enables the rational design of broad-spectrum inhibitors targeting a universal "molecular hotspot." Notably, the PPI’s role extends beyond rRNA synthesis to encompass transcription-translation coupling and ribosome biogenesis, processes essential across bacterial taxa [3] [9]. Consequently, inhibitors like the biaryl compound MC4 (a first-in-class NusB-NusE disruptor) exhibit activity against phylogenetically divergent pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3] [6]. Such conservation contrasts with targets subject to rapid mutational escape, positioning NusB-NusE as a resilient antibacterial target.

Rationale for Targeting NusB-NusE in Multidrug-Resistant Bacterial Infections

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates targets less prone to conventional resistance mechanisms. Traditional antibiotics targeting essential bacterial processes (e.g., cell wall synthesis, DNA replication) are increasingly compromised by pre-existing resistance genes. In contrast, the NusB-NusE PPI represents an underexplored target with no clinically approved inhibitors, reducing the likelihood of cross-resistance [2] [6]. Key arguments for its prioritization include:

  • Vulnerability of ESKAPE Pathogens: NusB-NusE inhibitors demonstrate potent activity against MDR strains of the ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.), which account for the majority of hospital-acquired infections. Compound 22 (a guanidinyl derivative) exhibits MIC values of ≤3 µg/mL against MRSA and S. pneumoniae, and ≤51 µg/mL against Gram-negative P. aeruginosa and A. baumannii [1] [8].
  • Novel Mechanism of Action: Inhibitors like MC4 and its derivatives ("nusbiarylins") disrupt rRNA synthesis specifically, depleting ribosomal pools and arresting bacterial growth without affecting host machinery [3] [6]. This contrasts with broad-spectrum transcription inhibitors like rifampin, which target RNA polymerase directly and face widespread resistance.
  • Synergy with Virulence Attenuation: Subinhibitory concentrations of nusbiarylins reduce virulence factor production (e.g., α-toxin, Panton-Valentine leukocidin (PVL)) in S. aureus by modulating global regulators like agr, potentially enhancing host clearance [5].

Table 1: Antimicrobial Activity of Select NusB-NusE Inhibitors Against Resistant Pathogens

CompoundPathogenMIC (µg/mL)Resistance Profile
22MRSA≤3Methicillin-resistant
22Streptococcus pneumoniae≤3Penicillin-resistant
22Pseudomonas aeruginosa≤51Carbapenem-resistant
MC4MRSA (USA300, CA-MRSA)2–8Community/hospital-associated
MC4-61Acinetobacter baumannii16Multidrug-resistant
MC4-72VRE4Vancomycin-resistant

Data compiled from [1] [5] [6]

The ongoing development of optimized inhibitors underscores the translational potential of this target in combating untreatable infections [2] [3].

Properties

CAS Number

125966-81-6

Product Name

NusB-NusE interaction inhibitor-1

IUPAC Name

N-[4-[[4-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

Molecular Formula

C28H28N4O7S

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C28H28N4O7S/c1-17(33)29-19-7-10-21(11-8-19)40(34,35)32-28-30-23(18-6-13-25(37-3)27(14-18)39-5)16-24(31-28)22-12-9-20(36-2)15-26(22)38-4/h6-16H,1-5H3,(H,29,33)(H,30,31,32)

InChI Key

XULLIJONGNHFIB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

NusB-NusE interaction inhibitor-1

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.